
2-Hydroxyethyl 2-bromoisobutyrate
Descripción general
Descripción
2-Hydroxyethyl 2-bromoisobutyrate is a chemical compound with the molecular formula C6H11BrO3 . It is used as an Atom Transfer Radical Polymerization (ATRP) initiator for the creation of hydroxy functionalized telechelic polymers .
Molecular Structure Analysis
The 2-Hydroxyethyl 2-bromoisobutyrate molecule contains a total of 21 atoms. There are 11 Hydrogen atoms, 6 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom . The molecular weight of the compound is 211.05374 g/mol .Chemical Reactions Analysis
When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical And Chemical Properties Analysis
2-Hydroxyethyl 2-bromoisobutyrate is a colorless to yellow or brown liquid . It has a density of 1.456 g/mL at 25 °C and a refractive index of n20/D 1.476 .Aplicaciones Científicas De Investigación
Atom Transfer Radical Polymerization (ATRP) Initiator
“2-Hydroxyethyl 2-bromoisobutyrate” is used as an initiator for Atom Transfer Radical Polymerization (ATRP) . ATRP is a type of living radical polymerization that allows precise control over the polymer structure and architecture. This compound, as an initiator, starts the polymerization process, leading to the creation of hydroxy functionalized telechelic polymers .
Surface Modification
This compound can be used to modify surfaces that have been carboxylate- or isocyanate-modified . By attaching to these surfaces, “2-Hydroxyethyl 2-bromoisobutyrate” can change the surface properties, such as hydrophilicity, reactivity, or biocompatibility .
Particle Modification
Similar to surface modification, “2-Hydroxyethyl 2-bromoisobutyrate” can also be used to modify particles . This can be particularly useful in the field of nanotechnology, where the properties of nanoparticles can be fine-tuned for specific applications .
Biomolecule Modification
“2-Hydroxyethyl 2-bromoisobutyrate” can be used to modify biomolecules . This can be used in the field of bioconjugation, where this compound can be used to attach other molecules to biomolecules for various applications, such as drug delivery or imaging .
Mecanismo De Acción
Direcciones Futuras
2-Hydroxyethyl 2-bromoisobutyrate is used as an ATRP initiator for the creation of hydroxy functionalized telechelic polymers . It can be used to modify carboxylate- or isocyanate- modified surfaces, particles, or biomolecules . This suggests potential future applications in the field of polymer science and surface modification .
Propiedades
IUPAC Name |
2-hydroxyethyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO3/c1-6(2,7)5(9)10-4-3-8/h8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXMVFDLNGKBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
637032-56-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromo-2-methyl-1-oxopropyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637032-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70467247 | |
| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyethyl 2-bromoisobutyrate | |
CAS RN |
189324-13-8 | |
| Record name | 2-Hydroxyethyl 2-bromoisobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189324-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-HYDROXYETHYL 2-BROMOISOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-bromo-2-methyl-, 2-hydroxyethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Hydroxyethyl 2-bromoisobutyrate (HEBiB) serves as a versatile initiator in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP) [, , ]. Its bifunctional structure, featuring both a hydroxyl and a bromine atom, enables the synthesis of well-defined polymers with controlled molecular weights and architectures.
A: In ATRP, HEBiB acts as an initiator, providing the bromine atom necessary for the reversible activation-deactivation cycle that characterizes this polymerization technique [, ]. This control over radical generation allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for tailoring material properties.
A: The hydroxyl group in HEBiB introduces additional functionality to the polymer chain end [, , ]. This opens avenues for further modification or functionalization of the synthesized polymers. For instance, the hydroxyl group can be used to attach other molecules, such as biomolecules or dyes, expanding the potential applications of the resulting materials.
A: HEBiB has been successfully employed in the synthesis of various polymers, including poly(ε-caprolactone) (PCL) [, ], poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) [], poly(oligo(ethylene oxide) monomethyl ether methacrylate) (POEOMA) [], and poly(N-isopropylacrylamide) (PNIPAAM) []. These polymers find applications in diverse fields ranging from drug delivery systems to surface modifications.
A: HEBiB typically partners with copper-based catalysts complexed with ligands, such as CuBr/2,2’-bipyridine [, ]. The copper catalyst facilitates the reversible activation of the bromine atom in HEBiB, initiating the polymerization process. The ligand plays a crucial role in controlling the reactivity of the copper catalyst and influencing polymerization kinetics.
A: ATRP reactions with HEBiB can be conducted in various solvents, including water, methanol, and organic solvents like tetrahydrofuran [, , ]. The choice of solvent impacts the polymerization kinetics, solubility of the reactants, and ultimately the properties of the synthesized polymer. Research has explored the effects of water concentration on ATRP, revealing its influence on the activation-deactivation equilibrium constant [].
A: One identified limitation involves the incompatibility of HEBiB with monomers containing amine groups, such as dimethylaminoethyl methacrylate (DMAEMA) []. The amine groups can deactivate the tin-based catalysts typically used in conjunction with HEBiB for ring-opening polymerization. This necessitates a specific synthetic sequence where the DMAEMA block is polymerized after the other blocks.
A: Research on polymerization reactions utilizing HEBiB as an initiator has shown that the presence of excess ascorbate and oxygen can lead to the decomposition of HEBiB []. This decomposition can negatively impact the polymerization process and requires optimization strategies, such as the addition of sodium dodecyl sulfate (SDS) and pyruvate, to ensure efficient polymerization and accurate results.
A: A suite of analytical techniques is employed to characterize polymers synthesized using HEBiB, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ], Fourier Transform Infrared (FTIR) spectroscopy [, , , ], Gel Permeation Chromatography (GPC) [, , , , ], and Thermogravimetric Analysis (TGA) [, , ]. These techniques provide information about the polymer's structure, molecular weight, composition, and thermal properties.
A: HEBiB, through its role in ATRP, enables the controlled synthesis of well-defined polymers with tailored properties. This has profound implications for various fields. For example, HEBiB has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with polymers, improving their dispersibility and expanding their potential applications in areas like electronics and sensors [, ]. This highlights the crucial role of HEBiB in advancing material science and nanotechnology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[bis(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B1589735.png)
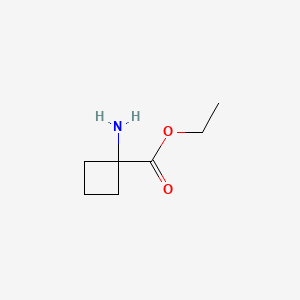
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1589741.png)
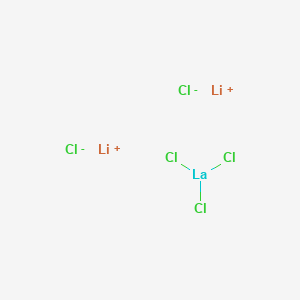
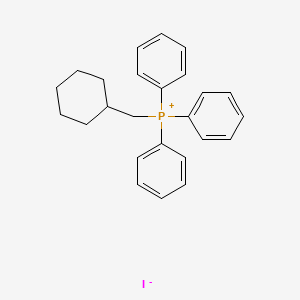
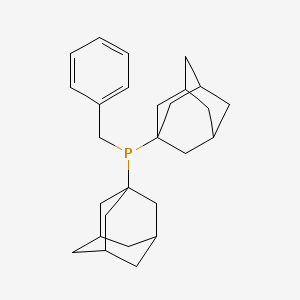
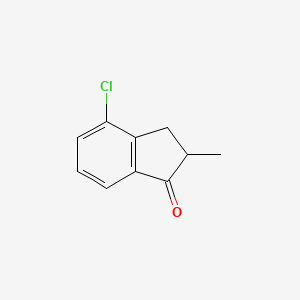
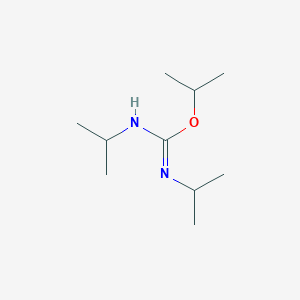
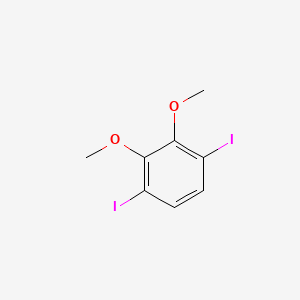
 (tricyclohexylphosphine)ruthenium(II)](/img/structure/B1589754.png)
![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B1589755.png)